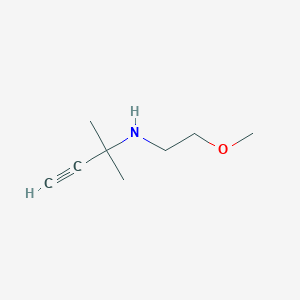
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine is an organic compound with a unique structure that includes an amine group, a methoxyethyl group, and an alkyne
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine typically involves the reaction of 2-methylbut-3-yn-2-amine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
科学的研究の応用
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can influence various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- Poly(N,N-bis(2-methoxyethyl)acrylamide)
Uniqueness
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry.
生物活性
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been studied for various biological effects, including its potential as an inhibitor of monoamine oxidase (MAO), which is significant in neurodegenerative diseases such as Parkinson's. The compound's structure allows it to interact with specific enzymes and receptors, potentially modulating their activity.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Specifically, it has shown promise as a selective inhibitor of MAO-B, an enzyme associated with the metabolism of neurotransmitters like dopamine. Inhibition of this enzyme can lead to increased levels of dopamine, which is beneficial in treating conditions like Parkinson's disease.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against MAO-B. For instance, a study reported an IC50 value indicating effective inhibition at low concentrations, suggesting strong potential for therapeutic applications in neuroprotection and mood enhancement .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the compound's structure can enhance its binding affinity to MAO-B or improve selectivity over MAO-A. SAR studies indicate that substituents on the aromatic ring significantly influence inhibitory potency and selectivity towards MAO isoforms .
Case Studies
- Neuroprotective Effects : In animal models, this compound demonstrated neuroprotective effects against neurotoxicity induced by MPTP, a neurotoxin used to model Parkinson's disease. Treated animals showed improved motor functions and reduced neuronal loss compared to controls .
- Cytotoxicity Assessments : Cytotoxicity studies indicated that this compound was non-toxic at concentrations up to 200 µg/ml, suggesting a favorable safety profile for further development as a therapeutic agent .
Data Table: Summary of Biological Activity
| Study | Findings |
|---|---|
| Inhibition of MAO-B | IC50 values indicate strong inhibition; structure modifications enhance activity |
| Neuroprotection | Improved motor function in MPTP-treated mice; reduced neuronal damage |
| Cytotoxicity | Non-toxic up to 200 µg/ml |
| SAR Studies | Substituents on the aromatic ring significantly affect potency and selectivity |
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-2-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C8H15NO/c1-5-8(2,3)9-6-7-10-4/h1,9H,6-7H2,2-4H3 |
InChIキー |
SBJWFORAYZXMEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















